molecular formula C22H20N2O3 B3484001 N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE

N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE

Cat. No.: B3484001
M. Wt: 360.4 g/mol
InChI Key: TWBHLWNGYGZMPX-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents. This compound features a methoxy group and a methylbenzamido group attached to a benzamide core, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride, followed by reaction with 4-methylbenzamide.

    Amidation Reaction: The benzoyl chloride intermediate is then reacted with 4-methylbenzamide in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential probe for studying biological processes.

    Medicine: As a candidate for drug development, particularly in the treatment of diseases where benzamide derivatives have shown efficacy.

    Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE would depend on its specific biological target. Generally, benzamide derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The methoxy and methylbenzamido groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-METHOXYPHENYL)BENZAMIDE: Lacks the 4-methylbenzamido group.

    N-(4-METHYLBENZAMIDO)BENZAMIDE: Lacks the 2-methoxyphenyl group.

    N-(2-HYDROXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE: Has a hydroxyl group instead of a methoxy group.

Uniqueness

N-(2-METHOXYPHENYL)-2-(4-METHYLBENZAMIDO)BENZAMIDE is unique due to the presence of both the methoxy and methylbenzamido groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-methylbenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-11-13-16(14-12-15)21(25)23-18-8-4-3-7-17(18)22(26)24-19-9-5-6-10-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBHLWNGYGZMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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